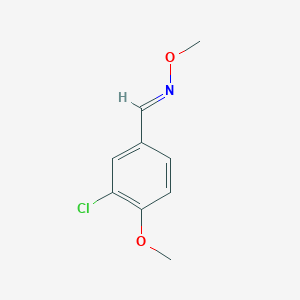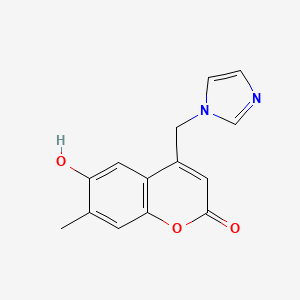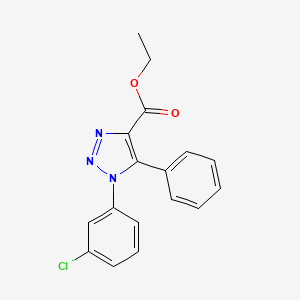
7-Nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonate is an organic compound with the molecular formula C8H7NO7S It is a derivative of 1,4-benzodioxine, featuring nitro and sulfonate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonate typically involves the nitration of 2,3-dihydro-1,4-benzodioxine followed by sulfonation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position. The sulfonation step involves the reaction of the nitrated intermediate with sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
7-Nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of sulfonic acids or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzodioxine derivatives.
Scientific Research Applications
7-Nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the sulfonate group can enhance the compound’s solubility and reactivity. These interactions can modulate biological pathways and result in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Nitro-1,4-benzodioxane
- 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid
- 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
Uniqueness
7-Nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonate is unique due to the presence of both nitro and sulfonate groups, which confer distinct chemical properties and reactivity. This combination of functional groups is less common in similar compounds, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C8H6NO7S- |
|---|---|
Molecular Weight |
260.20 g/mol |
IUPAC Name |
7-nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonate |
InChI |
InChI=1S/C8H7NO7S/c10-9(11)5-3-6-7(16-2-1-15-6)4-8(5)17(12,13)14/h3-4H,1-2H2,(H,12,13,14)/p-1 |
InChI Key |
OOBMMEJATOHMNV-UHFFFAOYSA-M |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)S(=O)(=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B11049455.png)

![3-(2-Chlorophenyl)-6-(2,4-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049471.png)
![1-(4-methoxyphenyl)-4-{1-[4-(4-methylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11049474.png)
![3-hydroxy-1-(3-hydroxypropyl)-4-[(4-methoxyphenyl)carbonyl]-5-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11049481.png)
![3-(1,3-Benzodioxol-5-yl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049483.png)
![6-(3-Chlorophenyl)-3-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049501.png)
![3-(furan-2-yl)-6-(3-methyl-1-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049515.png)
![3-(4-{6-Hydroxy-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1{3,7}]decan-2-yl}-2,2-dimethyloxan-4-yl)propanenitrile](/img/structure/B11049523.png)



![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-cyclohexyl-2-phenylacetamide](/img/structure/B11049544.png)
![4-{2-[3-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenol](/img/structure/B11049558.png)
